molecular formula C21H21NO4S2 B2585288 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide CAS No. 946297-88-7

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide

Cat. No. B2585288
CAS RN: 946297-88-7
M. Wt: 415.52
InChI Key: PXEBTEXOBLPWFR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide” are not well-documented in the available literature .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, which includes both borate and sulfonamide groups, allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Drug Development

The borate and sulfonamide groups present in the compound suggest potential applications in drug development. Boronic acid compounds, for instance, are often used as enzyme inhibitors or ligands in pharmaceuticals, indicating that this compound could play a role in the creation of new medications .

Fluorescent Probes

Compounds with borate groups have been utilized as fluorescent probes. They can identify various biological and chemical substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This compound’s structure suggests it could be adapted for similar applications .

Stimulus-Responsive Drug Carriers

The borate ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control drug release. This compound could be used to develop new drug delivery systems .

Suzuki–Miyaura Cross-Coupling

The compound’s borate group indicates its potential use in Suzuki–Miyaura cross-coupling reactions. These reactions are a staple in carbon–carbon bond formation in organic chemistry and are known for their mild conditions and functional group tolerance .

Optoelectronic Materials

Given the importance of organoboron compounds in optoelectronics, this compound could be a precursor for materials used in organic light-emitting diodes (OLEDs) and other electronic devices .

Enzyme Inhibitors

Boronic acid compounds are frequently used as enzyme inhibitors. This compound’s structural features suggest it could be investigated for its inhibitory effects on enzymes relevant to cancer treatment or microbial infections .

Chemical Sensors

The compound’s ability to form boronic ester bonds could be exploited in the development of chemical sensors. These sensors could detect and measure the presence of various analytes in environmental or biological samples .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide” is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide” is not available .

Future Directions

The future directions in the study of a compound often depend on its potential applications in fields such as medicine, industry, or environmental science. Unfortunately, specific future directions for the study of “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide” are not available .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-15-5-7-16(8-6-15)21(23)22-14-20(19-4-3-13-27-19)28(24,25)18-11-9-17(26-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEBTEXOBLPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide

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